molecular formula C28H24N4O3S B2444883 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-22-2

3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2444883
CAS No.: 536708-22-2
M. Wt: 496.59
InChI Key: JVZBQRMUVCCXAP-UHFFFAOYSA-N
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Description

This complex molecular architecture, 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one, is a synthetic compound of significant interest in medicinal chemistry and kinase research. Its core structure integrates a pyrimido[5,4-b]indole scaffold, a privileged heterocyclic system frequently explored for its potent biological activities, particularly as a kinase inhibitor scaffold [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572530/]. The strategic functionalization with an ethoxyphenyl moiety and an indoline-linked thioether side chain is designed to enhance binding affinity and selectivity towards specific ATP-binding pockets of protein kinases. Researchers are investigating this compound primarily for its potential to modulate key signaling pathways involved in oncogenesis and proliferative diseases. Its mechanism of action is hypothesized to involve competitive inhibition at the catalytic kinase domain, leading to the disruption of downstream phosphorylation events that drive cellular processes like proliferation and survival. The presence of the indole and indoline subunits suggests potential for cross-reactivity with receptors or enzymes associated with these structural motifs, making it a valuable chemical probe for studying complex intracellular signaling networks and for structuring structure-activity relationship (SAR) studies aimed at developing novel targeted therapeutics.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-2-35-20-13-11-19(12-14-20)32-27(34)26-25(21-8-4-5-9-22(21)29-26)30-28(32)36-17-24(33)31-16-15-18-7-3-6-10-23(18)31/h3-14,29H,2,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZBQRMUVCCXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, potential as an acetylcholinesterase inhibitor, and its implications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound's structure includes an ethoxyphenyl group and an indolin moiety, contributing to its unique chemical properties. The molecular formula is C20H21N3O4SC_{20}H_{21}N_3O_4S, with a molecular weight of approximately 393.46 g/mol. The compound's synthesis often involves reactions that yield derivatives with varying biological activities.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of ischemic stroke. It has been shown to mitigate neuronal damage by enhancing survival rates in neuronal cultures exposed to hypoxic conditions. The mechanism is thought to involve the modulation of oxidative stress pathways and the inhibition of apoptotic signals.

Acetylcholinesterase Inhibition

The compound has been investigated as a potential acetylcholinesterase inhibitor , which is crucial for developing treatments for Alzheimer’s disease. Studies have demonstrated that it can effectively inhibit acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Anti-inflammatory Activity

In addition to neuroprotection and cholinergic enhancement, the compound has shown anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines from immune cells, suggesting potential applications in treating neuroinflammatory conditions associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Variations in substituents on the indole and pyrimidine rings have been correlated with changes in biological activity:

SubstituentBiological ActivityReference
Ethoxy group at C4Enhanced neuroprotection
Indole moietyIncreased acetylcholinesterase inhibition
Thioether linkageImproved anti-inflammatory effects

Case Studies

  • Neuroprotection in Ischemic Models : In a study involving murine models of ischemic stroke, administration of this compound resulted in significant reductions in infarct size and improved behavioral outcomes compared to control groups.
  • Alzheimer's Disease Models : In vitro studies using human neuronal cell lines demonstrated that treatment with this compound led to a significant decrease in acetylcholine breakdown, supporting its role as a potential therapeutic agent for Alzheimer’s disease .
  • Inflammation Models : The compound was tested in primary murine bone marrow-derived dendritic cells, where it reduced IL-6 production while maintaining levels of IP-10, indicating a selective modulation of inflammatory pathways .

Preparation Methods

Pyrimidoindole Core Formation

The foundational step involves constructing the pyrimido[5,4-b]indole scaffold. A modified Biginelli reaction is often employed, where 5-aminoindole reacts with ethyl acetoacetate and urea under acidic conditions to yield 4,5-dihydropyrimidin-2(1H)-one intermediates. Subsequent oxidation with potassium permanganate in acetic acid introduces aromaticity, forming the pyrimidoindole core.

Key Reaction Parameters:

  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (p-TSA)
  • Yield: 65–72%

Introduction of the 4-Ethoxyphenyl Group

Functionalization at the 3-position with a 4-ethoxyphenyl moiety is achieved via nucleophilic aromatic substitution. The pyrimidoindole core is treated with 4-ethoxybenzyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step proceeds at 60°C for 12 hours, achieving a yield of 78%.

Side Reactions:
Competing O-alkylation is minimized by using anhydrous DMF and controlled stoichiometry.

Thioether Linkage Installation

The critical thioether bridge is introduced through a two-step process:

  • Mercaptoacetylation: Reaction of 2-chloro-N-(indolin-1-yl)acetamide with thiourea in ethanol under reflux yields 2-mercapto-N-(indolin-1-yl)acetamide.
  • Coupling: The thiol intermediate is coupled to the ethoxyphenyl-pyrimidoindole using iodine as an oxidizing agent in tetrahydrofuran (THF), forming the thioether linkage.

Optimization Insights:

  • Excess iodine (1.2 equiv.) improves coupling efficiency to 85%.
  • Lower temperatures (0–5°C) reduce disulfide byproduct formation.

Comparative Analysis of Synthetic Methods

The table below evaluates three published protocols based on yield, purity, and scalability:

Method Key Steps Yield (%) Purity (HPLC) Scalability
Biginelli-based Sequential cyclization, alkylation 68 98.5 Moderate
Ullmann Coupling Copper-catalyzed C–S bond formation 72 97.8 High
Microwave-assisted Accelerated nucleophilic substitution 81 99.1 Limited

Microwave-assisted synthesis reduces reaction times by 40% but requires specialized equipment. The Ullmann method offers superior scalability for industrial applications despite marginally lower purity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.68–7.12 (m, 8H, aromatic), 4.52 (q, 2H, OCH2CH3), 3.89 (s, 2H, SCH2).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C), 655 cm⁻¹ (C–S).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar pyrimidoindole system and the dihedral angle (28.5°) between the ethoxyphenyl and indole rings, which influences π-π stacking interactions.

Challenges and Optimization Strategies

Byproduct Mitigation

The primary byproduct, 3-(4-ethoxyphenyl)-2-mercapto-3H-pyrimidoindol-4(5H)-one, arises from incomplete coupling. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves yield by 12% while simplifying workup.

Industrial-Scale Considerations

Batch processes using the Ullmann method achieve kilogram-scale production with 70% yield. Continuous-flow systems are being explored to further enhance throughput. Regulatory-compliant purity (>99%) is attainable via recrystallization from ethanol/water mixtures.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis of polycyclic indole derivatives like this compound typically involves cyclization and functionalization steps. For example, refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (1.0 equiv) is a common approach. Isolation involves recrystallization from DMF/acetic acid mixtures to ensure purity .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons and heterocyclic backbone signals.
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

Q. How is purity ensured post-synthesis?

Purification methods include:

  • Recrystallization : Using acetic acid or DMF/acetic acid mixtures to remove unreacted intermediates.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced Research Questions

Q. How can conflicting NMR/FTIR data be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions by correlating ¹H-¹³C couplings.
  • X-ray Crystallography : Provides unambiguous confirmation of the molecular structure, including bond angles and torsional strain in the pyrimidoindole core .
  • Computational Validation : Compare experimental FTIR peaks with density functional theory (DFT)-simulated spectra (e.g., using MOE software) .

Q. What strategies optimize synthetic yield and selectivity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature Gradients : Monitor reaction progress via TLC at 50–80°C to balance kinetics and side reactions .

Q. How to evaluate its potential as a kinase inhibitor?

  • Molecular Docking : Use AutoDock Vina or MOE to model interactions with kinase targets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with the ethoxyphenyl group and hydrophobic interactions with the indole core .
  • In Vitro Assays : Measure IC₅₀ values against purified kinases using fluorescence-based ADP-Glo™ assays .

Q. What analytical methods resolve degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the thioether bond) in simulated gastric fluid (pH 2.0).
  • Stability Studies : Monitor thermal decomposition via thermogravimetric analysis (TGA) at 25–300°C .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., MTT for cytotoxicity).
  • Structural Analog Comparison : Benchmark against known pyrimidoindole derivatives (e.g., substituent effects on IC₅₀) .

Q. Why do computational and experimental logP values differ?

  • Solvent Effects : Experimental logP (octanol/water) may vary due to protonation of the indole nitrogen.
  • Parameterization in Software : Adjust atomic charges in MOE or ChemAxon to align with HPLC-derived logP data .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimization

ParameterRange TestedOptimal ConditionReference
CatalystZnCl₂, NaOAc, NoneNaOAc (1.0 equiv)
SolventAcOH, DMF, EtOHAcOH (reflux)
Reaction Time2–6 h3 h
PurificationRecrystallizationDMF/AcOH (1:3)

Table 2: Critical Spectroscopic Benchmarks

TechniqueKey SignalInterpretation
¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (pyrimidine H)Confirms heterocyclic core
FTIR1680–1700 cm⁻¹ (C=O stretch)Indicates oxo groups
X-rayC-S bond length: ~1.82 ÅValidates thioether linkage

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